![molecular formula C17H21N7O B2860651 3-Ethyl-7-[4-(4-methoxyphenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine CAS No. 899978-19-9](/img/structure/B2860651.png)

3-Ethyl-7-[4-(4-methoxyphenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

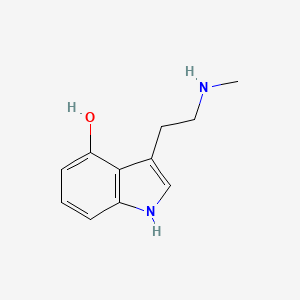

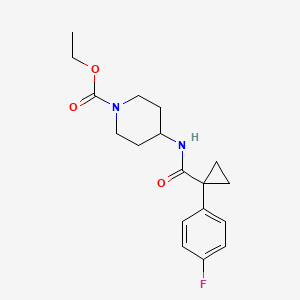

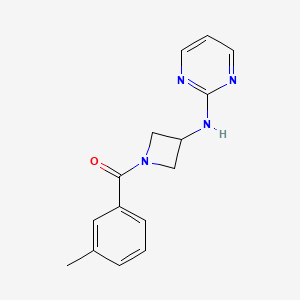

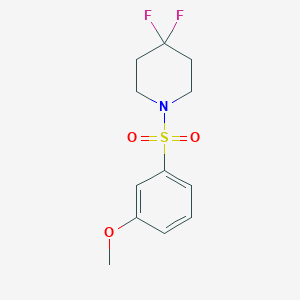

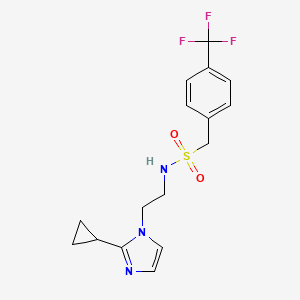

The compound “3-Ethyl-7-[4-(4-methoxyphenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine” is a complex organic molecule. It contains a triazolopyrimidine core, which is a type of heterocyclic compound. This core is substituted with an ethyl group, a piperazine ring, and a methoxyphenyl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . Typically, these compounds are synthesized through multi-step protocols involving the formation of the triazolopyrimidine core, followed by various substitution reactions to introduce the desired functional groups. The exact synthesis procedure for “this compound” would depend on the specific synthetic route chosen .Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of multiple ring structures and functional groups . Detailed structural analysis would typically involve techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling .Chemical Reactions Analysis

The chemical reactivity of “this compound” would be influenced by the presence of the triazolopyrimidine core and the various substituents. The compound could potentially undergo a variety of chemical reactions, including substitution reactions, ring-opening reactions, and others .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. These properties could include its solubility, melting point, boiling point, and others .Wissenschaftliche Forschungsanwendungen

Synthesis and Preclinical Evaluation for Imaging Purposes One notable application involves the synthesis and preclinical evaluation of derivatives for imaging cerebral adenosine A2A receptors (A2ARs) using PET. A study focused on the development of a tracer, 2-(2-furanyl)-7-[2-[4-[4-(2-[11C]methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine, indicating its suitability for mapping A2ARs due to favorable brain kinetics and regional uptake consistent with A2AR distribution (Zhou et al., 2014).

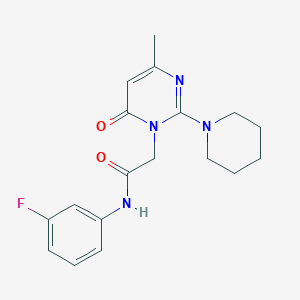

Potential Antihypertensive Agents Another research direction involves the synthesis of triazolopyrimidine derivatives as potential antihypertensive agents. This area of research explores the pharmacological potential of such compounds, highlighting their promise based on in vitro and in vivo evaluations (Bayomi et al., 1999).

Antimicrobial Activities The antimicrobial properties of triazolopyrimidine derivatives have also been explored, with some compounds demonstrating good or moderate activities against various microorganisms. This suggests the potential for these compounds to be developed into new antimicrobial agents, contributing to the fight against resistant bacterial and fungal infections (Bektaş et al., 2007).

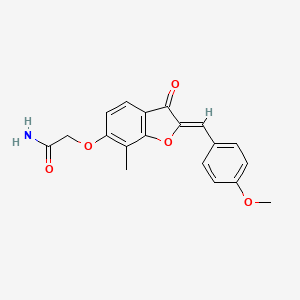

Development of Anti-inflammatory and Analgesic Agents Research has been conducted on the synthesis of novel compounds derived from visnaginone and khellinone with anti-inflammatory and analgesic properties. These studies highlight the potential therapeutic benefits of triazolopyrimidine derivatives in treating conditions associated with inflammation and pain (Abu‐Hashem et al., 2020).

Tuberculostatic Activity The search for new antituberculous agents has led to the synthesis of ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate analogs. These compounds have been evaluated for their tuberculostatic activity, indicating the potential of triazolopyrimidine derivatives in the development of treatments for tuberculosis (Titova et al., 2019).

Zukünftige Richtungen

The future research directions for “3-Ethyl-7-[4-(4-methoxyphenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine” could include further studies on its synthesis, structural analysis, and potential biological activities. Additionally, its potential applications in various fields such as medicinal chemistry could be explored .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as those containing a piperazine moiety, have been found to interact with a variety of targets, including antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

Mode of Action

Similar compounds have been found to exhibit potent 5-ht2 antagonist activity, which could suggest a potential interaction with serotonin receptors.

Biochemical Pathways

Compounds with similar structures have been found to inhibit acetylcholinesterase, an important enzyme in acetylcholine hydrolysis . This suggests that the compound may play a role in cholinergic signaling pathways.

Pharmacokinetics

It is known that the piperazine moiety, a common structural motif in this compound, can positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

Similar compounds have been found to exhibit anticancer activity against human cancer cell lines and primary cll cells .

Eigenschaften

IUPAC Name |

3-ethyl-7-[4-(4-methoxyphenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N7O/c1-3-24-17-15(20-21-24)16(18-12-19-17)23-10-8-22(9-11-23)13-4-6-14(25-2)7-5-13/h4-7,12H,3,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPFRAAWUFBVAHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=NC=N2)N3CCN(CC3)C4=CC=C(C=C4)OC)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2860568.png)

![Methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2860573.png)

![N-[2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide](/img/structure/B2860574.png)

methanone](/img/structure/B2860581.png)

![2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2860582.png)

![3-benzyl-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2860589.png)